2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
CAS No.: 1038915-75-1
Cat. No.: VC0005474
Molecular Formula: C19H20N4O
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1038915-75-1 |
---|---|
Molecular Formula | C19H20N4O |
Molecular Weight | 320.4 g/mol |
IUPAC Name | 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide |
Standard InChI | InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24) |
Standard InChI Key | PCHKPVIQAHNQLW-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N |
Canonical SMILES | C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the indazole class, featuring a 2H-indazole scaffold substituted at position 2 with a 4-(piperidin-3-yl)phenyl group and at position 7 with a carboxamide moiety . The stereochemical configuration of the piperidine ring, particularly the (S)-enantiomer, is crucial for its pharmacological activity . The free base (C19H20N4O) has a molecular weight of 320.4 g/mol, while its hydrochloride salt (C19H21ClN4O) increases to 356.8 g/mol due to the addition of HCl .
Table 1: Key Structural and Physical Properties
The InChIKey (PCHKPVIQAHNQLW-UHFFFAOYSA-N) and IUPAC name (2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide) provide unique identifiers for database searches .
Stereochemical Considerations
The (S)-enantiomer demonstrates superior PARP1 inhibition compared to its racemic counterpart, necessitating chiral resolution during synthesis . This stereospecificity arises from the spatial alignment of the piperidine nitrogen with PARP1’s catalytic domain, as evidenced by crystallographic studies .
Pharmacological Profile
Mechanism of Action
As a PARP1/2 inhibitor, the compound traps PARP enzymes on DNA single-strand breaks, preventing repair complex dissociation and creating replication-associated double-strand breaks . In BRCA1/2-deficient cells, this synthetic lethality leads to selective tumor cell death while sparing healthy tissues with functional homologous recombination repair .
Enzymatic Inhibition Kinetics
The compound exhibits nanomolar potency against PARP1 (IC50 = 3.2 nM) and PARP2 (IC50 = 16.4 nM) . Comparative studies show >100-fold selectivity over other PARP family members, minimizing off-target effects .
Table 2: Enzymatic Inhibition Profile
Pharmacokinetic Characteristics
In vivo studies demonstrate oral bioavailability (F = 45-60%) with linear pharmacokinetics between 50-300 mg/kg doses . The hydrochloride salt formulation enhances water solubility (5.2 mg/mL vs. 0.8 mg/mL for free base), supporting clinical administration .
Synthesis and Pharmaceutical Development
Synthetic Pathway
The synthesis begins with tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate, followed by acidic deprotection to yield the free base . Chiral chromatography separates enantiomers, with the (S)-configuration demonstrating optimal activity . Salt formation with HCl occurs in ethanol/ethyl acetate, producing the crystalline hydrochloride form .
Formulation Challenges
Early development faced stability issues due to the free base’s hygroscopicity. Transitioning to the hydrochloride salt improved shelf life (24 months at -20°C vs. 6 months for free base) .
Clinical Applications and Therapeutic Impact
Oncology Indications
Approved as Niraparib hydrochloride (Zejula®), the compound is indicated for:
Dosing Regimens
The recommended dose is 300 mg (free base equivalent) daily until disease progression. Dose reductions to 200 mg or 100 mg manage hematologic toxicities .
Efficacy Metrics
Phase III trials (NOVA, QUADRA) demonstrated:
Future Directions and Research Opportunities
Combination Therapies
Ongoing trials combine Niraparib with:
Biomarker Development
Circulating tumor DNA analysis may refine patient selection by detecting BRCA reversion mutations early .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume